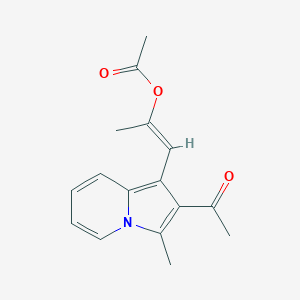
(S)-Ethyl 2-(3-ethyl-4-hydroxy-5-oxo-2,5-dihydrofuran-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Ethyl 2-(3-ethyl-4-hydroxy-5-oxo-2,5-dihydrofuran-2-yl)acetate is an organic compound characterized by its unique furanone structure. This compound is of interest due to its potential applications in various fields, including organic synthesis, pharmaceuticals, and materials science. Its chiral nature, indicated by the (S) configuration, adds to its significance in stereoselective synthesis and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Ethyl 2-(3-ethyl-4-hydroxy-5-oxo-2,5-dihydrofuran-2-yl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with ethyl acetoacetate and ethyl 3-oxobutanoate.
Cyclization: These starting materials undergo a cyclization reaction in the presence of a base, such as sodium ethoxide, to form the furanone ring.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as chromatography or enzymatic resolution, to isolate the (S)-enantiomer.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Cyclization: Utilizing continuous flow reactors to enhance the efficiency of the cyclization process.
Automated Chiral Resolution: Employing automated systems for chiral resolution to ensure high purity and yield of the (S)-enantiomer.
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols using reagents like sodium borohydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: Formation of diketones.
Reduction: Formation of diols.
Substitution: Formation of substituted esters or amides.
Chemistry:
Stereoselective Synthesis: Used as a chiral building block in the synthesis of complex molecules.
Catalysis: Acts as a ligand in asymmetric catalysis.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.
Medicine:
Drug Development: Explored as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry:
Materials Science: Utilized in the development of novel polymers and materials with specific properties.
Mechanism of Action
The mechanism by which (S)-Ethyl 2-(3-ethyl-4-hydroxy-5-oxo-2,5-dihydrofuran-2-yl)acetate exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulation of metabolic pathways, potentially leading to changes in cellular processes.
Comparison with Similar Compounds
Ethyl 2-(4-hydroxy-5-oxo-2,5-dihydrofuran-2-yl)acetate: Lacks the ethyl group at the 3-position.
Methyl 2-(3-ethyl-4-hydroxy-5-oxo-2,5-dihydrofuran-2-yl)acetate: Has a methyl ester instead of an ethyl ester.
Uniqueness:
Chirality: The (S)-configuration provides specific stereochemical properties that can influence biological activity.
Functional Groups: The presence of both hydroxyl and ester groups allows for diverse chemical reactivity and applications.
Properties
Molecular Formula |
C10H14O5 |
|---|---|
Molecular Weight |
214.21 g/mol |
IUPAC Name |
ethyl 2-[(2S)-3-ethyl-4-hydroxy-5-oxo-2H-furan-2-yl]acetate |
InChI |
InChI=1S/C10H14O5/c1-3-6-7(5-8(11)14-4-2)15-10(13)9(6)12/h7,12H,3-5H2,1-2H3/t7-/m0/s1 |
InChI Key |
JFHGNVVRFMTLGO-ZETCQYMHSA-N |
Isomeric SMILES |
CCC1=C(C(=O)O[C@H]1CC(=O)OCC)O |
Canonical SMILES |
CCC1=C(C(=O)OC1CC(=O)OCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


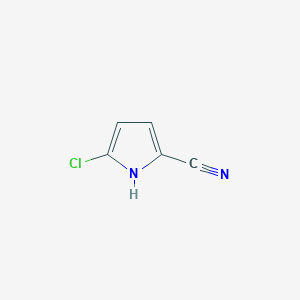


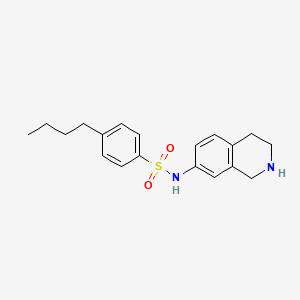

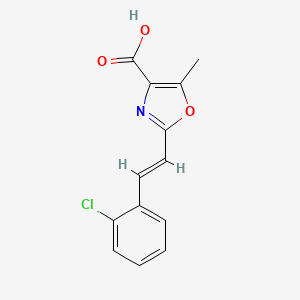


![3-Chloro-3,3a,4,5,6,7-hexahydrocycloocta[b]furan-2(9aH)-one](/img/structure/B12894450.png)
![{3,5-Dibromo-4-[(2-methylquinolin-6-yl)oxy]phenoxy}acetic acid](/img/structure/B12894452.png)
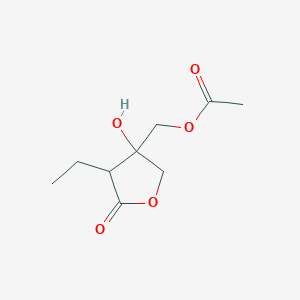
![2-(4-Bromophenyl)-1,5,6,7-tetrahydroimidazo[1,2-a]pyrimidine](/img/structure/B12894466.png)
![3-(Methylsulfanyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B12894479.png)
